Ellagic acid-13C12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

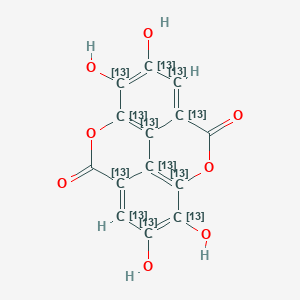

C14H6O8 |

|---|---|

Molekulargewicht |

314.10 g/mol |

IUPAC-Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI-Schlüssel |

AFSDNFLWKVMVRB-WCGVKTIYSA-N |

Isomerische SMILES |

[13CH]1=[13C]2C(=O)O[13C]3=[13C]4[13C]2=[13C]([13C](=[13C]1O)O)OC(=O)[13C]4=[13CH][13C](=[13C]3O)O |

Kanonische SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ellagic Acid-13C12: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid-13C12 is the isotopically labeled form of Ellagic Acid, a naturally occurring polyphenol found in numerous fruits and vegetables.[] As a stable isotope-labeled internal standard, it is an indispensable tool in quantitative analytical studies using techniques such as mass spectrometry, enabling precise and accurate measurements of unlabeled ellagic acid in complex biological matrices.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in research, particularly in the context of its known signaling pathway interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings. The data presented below has been compiled from various supplier technical data sheets.

| Property | Value | Reference(s) |

| Molecular Formula | C₂¹³C₁₂H₆O₈ | [][3] |

| Molecular Weight | 314.10 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][3] |

| Purity (HPLC) | ≥96.99% | [3] |

| Isotopic Enrichment | ≥99.4% | [3] |

| Melting Point | >360 °C (for unlabeled Ellagic Acid) | [4][5] |

| Solubility | Soluble in DMSO (approx. 0.14 mg/ml for unlabeled); Unlabeled is also soluble in triethanolamine, polyethylene glycol 400, and N-methyl pyrrolidone.[6][7] | |

| Storage Conditions | Powder: -20°C for 3 yearsIn Solvent: -80°C for 6 months, -20°C for 1 month | [3] |

| Chemical Structure | 2,3,7,8-Tetrahydroxychromeno[5,4,3-cde]chromene-5,10-dione-1,2,3,3a,3a1,5a,5a1,6,7,8,8a,10a-¹³C₁₂ | [3] |

Experimental Protocols

Quantitative Analysis using LC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of unlabeled ellagic acid in a sample (e.g., plasma, tissue homogenate) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and this compound as an internal standard.[2]

Methodology:

-

Sample Preparation:

-

To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (in DMSO or other suitable solvent).

-

Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ellagic Acid (unlabeled): Monitor the transition from the precursor ion (m/z 301.0) to a specific product ion.

-

This compound (internal standard): Monitor the transition from the precursor ion (m/z 313.0) to its corresponding product ion.

-

-

Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of unlabeled Ellagic Acid to the peak area of this compound against the concentration of the analyte.

-

Determine the concentration of Ellagic Acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Caption: Workflow for LC-MS quantification using an internal standard.

Purification of Ellagic Acid from Natural Sources

While this compound is synthesized, understanding the purification of its unlabeled counterpart from natural extracts is relevant for researchers working with both forms. This method combines acidolysis with macroporous resin adsorption.[9][10]

Methodology:

-

Extraction and Acidolysis:

-

Prepare an extract from a plant source rich in ellagitannins (e.g., pomegranate husk, Phyllanthus urinaria L.).[9]

-

Add a mineral acid (e.g., sulfuric acid) to the extract to hydrolyze the ellagitannins into free ellagic acid.[9]

-

Heat the mixture under controlled temperature and time (e.g., 40°C for 30 minutes) to facilitate hydrolysis.[9][10]

-

-

Macroporous Resin Adsorption:

-

Final Purification:

-

Concentrate the eluate under reduced pressure.

-

The resulting crude ellagic acid can be further purified by recrystallization or preparative HPLC to achieve high purity (>97%).[9]

-

Signaling Pathway Involvement

Unlabeled Ellagic Acid is a known bioactive molecule that interacts with several key cellular signaling pathways.[11] this compound is crucial for tracing and quantifying its unlabeled form in studies investigating these mechanisms.

Inhibition of Protein Kinase CK2 and SHP2

Ellagic acid acts as a potent, ATP-competitive inhibitor of Protein Kinase CK2 and the phosphatase SHP2.[2][12] This inhibition can have significant downstream effects on cell proliferation and survival, making it a molecule of interest in cancer research.

-

CK2 (Casein Kinase 2): A serine/threonine kinase that phosphorylates numerous substrates, often promoting cell growth and suppressing apoptosis.

-

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2): A non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction pathways that control cell growth, differentiation, and migration.

Caption: Ellagic acid's inhibition of CK2 and SHP2 signaling.

Modulation of Nrf2 Signaling Pathway

Ellagic acid has been shown to protect against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][14]

-

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.

-

Oxidative stress or activators like ellagic acid disrupt the Nrf2-Keap1 interaction.

-

Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Quinone Oxidoreductase 1 (NQO1).[13][14]

Caption: Activation of the Nrf2 antioxidant pathway by Ellagic Acid.

Attenuation of Wnt/β-catenin and NF-κB Pathways

In the context of oral oncogenesis, ellagic acid has been found to coordinately attenuate the Wnt/β-catenin and NF-κB signaling pathways.[15] This dual inhibition helps to induce apoptosis in cancer cells.

-

Wnt/β-catenin Pathway: Ellagic acid promotes the degradation of β-catenin, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation.

-

NF-κB Pathway: Ellagic acid can block the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival, which are hallmarks of cancer. The inactivation of NF-κB can lead to the induction of the mitochondrial apoptotic network.[15]

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Ellagic Acid | C14H6O8 | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ellagic acid - Wikipedia [en.wikipedia.org]

- 6. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] The Separation and Purification of Ellagic Acid from Phyllanthus urinaria L. by a Combined Mechanochemical-Macroporous Resin Adsorption Method | Semantic Scholar [semanticscholar.org]

- 11. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Manufacturing of Ellagic Acid-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and manufacturing of Ellagic acid-¹³C₁₂, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document details the chemical synthesis pathway, experimental protocols, purification methods, and quality control measures necessary for the production of high-purity Ellagic acid-¹³C₁₂.

Introduction to Ellagic Acid and its ¹³C-Labeled Analog

Ellagic acid is a naturally occurring polyphenol found in numerous fruits and nuts. It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. The fully carbon-13 labeled analogue, Ellagic acid-¹³C₁₂, contains ¹³C isotopes at all twelve carbon positions of the ellagic acid backbone. This isotopic enrichment allows for the sensitive and specific tracking of the molecule in complex biological systems without altering its chemical properties.

Key Applications of Ellagic Acid-¹³C₁₂:

-

Metabolic Tracer: Enables the study of the absorption, distribution, metabolism, and excretion (ADME) of ellagic acid in vivo and in vitro.

-

Internal Standard: Serves as a highly accurate internal standard for quantitative analysis of unlabeled ellagic acid in biological and environmental samples by mass spectrometry.

-

Pharmacokinetic Studies: Facilitates the determination of bioavailability and pharmacokinetic profiles of ellagic acid and its derivatives.

Synthesis of Ellagic Acid-¹³C₁₂

The synthesis of Ellagic acid-¹³C₁₂ is a multi-step process that begins with the incorporation of the ¹³C label into a key precursor, gallic acid. The overall synthetic strategy involves the formation of ¹³C-labeled gallic acid followed by its oxidative dimerization to yield Ellagic acid-¹³C₁₂.

Synthetic Pathway Overview

The most common and efficient pathway for the synthesis of ¹³C-labeled ellagic acid involves the following key transformations:

-

Synthesis of ¹³C-Labeled Gallic Acid: This is the critical step for introducing the isotopic label. A common method involves the synthesis from non-aromatic, ¹³C-labeled precursors.

-

Oxidative Dimerization of ¹³C-Gallic Acid: The labeled gallic acid is then subjected to an oxidative coupling reaction to form the characteristic dilactone structure of ellagic acid.

Experimental Protocol: Synthesis of [¹³C₆]-Gallic Acid

A robust method for the synthesis of fully ¹³C-labeled gallic acid has not been detailed in a single publication. However, a synthesis for [1,3,5-¹³C₃]gallic acid has been reported and can be conceptually extended. The following is a generalized protocol based on established chemical principles for synthesizing a fully labeled gallic acid precursor. The synthesis of fully ¹³C-labeled acetone and other precursors would be required as starting materials, which are commercially available from specialized suppliers.

Table 1: Experimental Protocol for a Hypothetical Synthesis of [¹³C₆]-Gallic Acid

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of a ¹³C-labeled pyran-4-one intermediate | [¹³C₃]Acetone, Triethyl orthoformate, Boron trifluoride diethyl etherate, N,N-Diisopropylethylamine |

| 2 | Introduction of the remaining ¹³C atoms and aromatization | ¹³C-labeled pyran-4-one, Diethyl [¹³C₂]malonate, Potassium tert-butoxide in tert-butanol, followed by acid workup |

| 3 | Bromination | Ethyl 4-hydroxy-[¹³C₆]benzoate, Bromine, in a suitable solvent |

| 4 | Hydrolysis and Hydroxylation | Ethyl 3,5-dibromo-4-hydroxy-[¹³C₆]benzoate, Aqueous base (e.g., NaOH or KOH), elevated temperature |

Experimental Protocol: Oxidative Dimerization to Ellagic Acid-¹³C₁₂

The final step in the synthesis is the oxidative coupling of the ¹³C-labeled gallic acid. Several methods have been reported for the dimerization of unlabeled gallic acid, and these can be adapted for the labeled analogue. A common method involves the use of a persulfate oxidant.

Table 2: Experimental Protocol for Oxidative Dimerization

| Parameter | Description |

| Reactants | [¹³C₆]-Gallic Acid, Potassium Persulfate (K₂S₂O₈) |

| Solvent | Mixture of glacial acetic acid and concentrated sulfuric acid |

| Reaction Time | Typically several hours |

| Temperature | Controlled, often ambient to slightly elevated temperatures |

| Work-up | Quenching of the reaction, followed by precipitation of the product by dilution with water. |

| Isolation | Filtration of the precipitate, followed by washing to remove impurities. |

Manufacturing and Purification of Ellagic Acid-¹³C₁₂

The manufacturing process for Ellagic acid-¹³C₁₂ involves careful purification of the crude product to achieve the high purity required for its intended applications, followed by rigorous quality control.

Purification

The crude Ellagic acid-¹³C₁₂ obtained from the synthesis is typically a mixture containing unreacted starting materials, byproducts, and residual reagents. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity material.

Table 3: Preparative HPLC Purification Parameters

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 column |

| Mobile Phase A | Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) |

| Mobile Phase B | Acetonitrile or Methanol with a small percentage of acid |

| Elution | Gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B |

| Detection | UV detector, typically at a wavelength around 254 nm |

| Fraction Collection | Fractions corresponding to the Ellagic acid-¹³C₁₂ peak are collected. |

Following preparative HPLC, the collected fractions are typically combined, and the solvent is removed under reduced pressure. A final desalting step, for instance using a solid-phase extraction (SPE) cartridge, may be necessary to remove any buffer salts from the mobile phase.

Quality Control and Characterization

Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the final Ellagic acid-¹³C₁₂ product. The following analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. The purity is typically assessed by measuring the peak area of the product relative to the total peak area in the chromatogram.

-

Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound and determines the isotopic enrichment. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool to confirm the positions of the ¹³C labels and the overall structure of the molecule. ¹H NMR is also used to verify the structure, although the signals will be split by the adjacent ¹³C atoms.

Table 4: Analytical Characterization Data for Ellagic Acid-¹³C₁₂

| Technique | Parameter | Expected Result |

| HPLC | Purity | >98% |

| Mass Spectrometry | Molecular Weight | Expected [M+H]⁺ or [M-H]⁻ corresponding to C₁₂¹³C₂H₆O₈ |

| Isotopic Enrichment | Typically >99 atom % ¹³C | |

| ¹³C NMR | Chemical Shifts | Characteristic shifts for the carbon skeleton of ellagic acid, with enhanced signal intensity. |

| ¹H NMR | Proton Signals | Signals corresponding to the aromatic protons of ellagic acid, showing coupling to adjacent ¹³C atoms. |

Conclusion

The synthesis and manufacturing of Ellagic acid-¹³C₁₂ is a specialized process that requires expertise in organic synthesis and purification techniques. The multi-step synthesis, starting from ¹³C-labeled precursors, followed by a carefully controlled oxidative dimerization, yields the desired labeled molecule. Subsequent purification by preparative HPLC and rigorous quality control using HPLC, MS, and NMR are critical to ensure the high purity and isotopic enrichment required for its use in demanding research applications. This guide provides a comprehensive overview of the core methodologies involved, serving as a valuable resource for researchers and professionals in the field of drug development and metabolic research.

Ellagic Acid-13C12: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in quantitative analyses. This technical guide provides an in-depth overview of Ellagic acid-13C12, a valuable tool for various research applications, with a focus on its suppliers, purchasing options, and experimental use.

Supplier and Purchasing Options for this compound

This compound is a specialized chemical and is available from a select number of suppliers who focus on stable isotope-labeled compounds for research purposes. The primary suppliers identified are MedChemExpress (MCE) and BOC Sciences. While pricing is often provided upon request for a formal quotation, some technical specifications are readily available.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress (MCE) | HY-B0183S | 96.99% (HPLC) | 99.4% | Available upon request |

| BOC Sciences | Not specified | Not specified | Not specified | Available upon request |

Note: Researchers are advised to contact the suppliers directly to obtain current pricing, availability, and detailed certificates of analysis.

Key Biological Activities and Signaling Pathways

Ellagic acid is a natural polyphenol with known antioxidant, anti-inflammatory, and anti-proliferative properties. Its isotopically labeled form, this compound, is an ideal internal standard for studying its pharmacokinetics and mechanism of action. A significant aspect of Ellagic acid's biological activity is its role as a potent inhibitor of Casein Kinase 2 (CK2) and Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2][3]

Inhibition of the CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Ellagic acid has been identified as a potent and selective inhibitor of CK2.[1][3] By inhibiting CK2, Ellagic acid can disrupt downstream signaling pathways that contribute to tumor growth.

Inhibition of the SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[2] Ellagic acid acts as a competitive inhibitor of SHP2, thereby blocking its function and downstream signaling cascades that promote cell proliferation and survival.[2]

Experimental Protocols: Quantitative Analysis Using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis, leading to highly accurate and precise measurements.

General Experimental Workflow

The following diagram outlines a typical workflow for a quantitative LC-MS experiment using a 13C-labeled internal standard.

References

- 1. dmg-peg2000-biotin.com [dmg-peg2000-biotin.com]

- 2. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ellagic acid as potent inhibitor of protein kinase CK2: a successful example of a virtual screening application - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Quality of a Key Research Tool: A Technical Guide to the Purity and Isotopic Enrichment of Ellagic acid-13C12

For researchers, scientists, and drug development professionals, the quality and characterization of stable isotope-labeled compounds are paramount for the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the purity and isotopic enrichment of Ellagic acid-13C12, a critical tool in metabolic research, drug metabolism, and pharmacokinetic studies.

Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest for its antioxidant, anti-inflammatory, and anti-cancer properties. The 13C-labeled analogue, this compound, serves as an invaluable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as a tracer to elucidate its metabolic fate and mechanism of action. This guide details the analytical methodologies for verifying its quality and explores the key signaling pathways influenced by this potent bioactive molecule.

Quantitative Data Summary

The quality of this compound is defined by its chemical purity and the degree of isotopic enrichment. The following table summarizes typical specifications for a commercially available standard.

| Parameter | Specification | Analytical Method |

| Chemical Purity | 96.99% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | 99.4% | Mass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR) |

| Molecular Formula | C₂¹³C₁₂H₆O₈ | - |

| Molecular Weight | 314.10 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

Table 1: Summary of quantitative data for a representative batch of this compound.[1]

Experimental Protocols

Accurate determination of purity and isotopic enrichment requires robust analytical methods. The following sections provide detailed protocols for the characterization of this compound.

Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the chemical purity of this compound.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile or Methanol

-

This compound sample

-

Reference standard of unlabeled ellagic acid (for comparison)

-

HPLC grade solvents

2. Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 15% to 40% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

3. Data Analysis:

-

The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol describes a general approach for determining the isotopic enrichment of this compound using high-resolution mass spectrometry.

1. Instrumentation and Materials:

-

High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

This compound sample.

-

Unlabeled ellagic acid standard.

-

LC-MS grade solvents.

2. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

Scan Mode: Full scan mode to observe the isotopic distribution.

-

Mass Range: A range that includes the molecular ions of both the labeled and unlabeled ellagic acid (e.g., m/z 300-320).

-

Data Acquisition: Acquire data for both the this compound sample and the unlabeled standard.

3. Data Analysis:

-

Determine the theoretical mass of the fully 13C-labeled Ellagic acid (C₂¹³C₁₂H₆O₈).

-

Analyze the mass spectrum of the this compound sample to identify the peak corresponding to the fully labeled molecule and any peaks corresponding to incompletely labeled isotopologues.

-

Correct for the natural abundance of isotopes in the unlabeled standard.

-

The isotopic enrichment is calculated by comparing the intensity of the peak for the fully labeled molecule to the sum of intensities of all isotopologue peaks.

-

Isotopic Enrichment (%) = (Intensity of fully labeled peak / Sum of intensities of all isotopologue peaks) x 100.[4]

Protocol 3: Determination of Isotopic Enrichment by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method for confirming the isotopic enrichment of this compound using 13C NMR.

1. Instrumentation and Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon probe.

-

This compound sample.

-

Deuterated solvent (e.g., DMSO-d₆).

-

NMR tubes.

2. NMR Acquisition Parameters:

-

Solvent: Dissolve the this compound sample in a suitable deuterated solvent.

-

Experiment: A standard proton-decoupled 13C NMR experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for quantitative analysis to ensure full relaxation of all carbon nuclei.

-

Pulse Angle: A 90° pulse angle.

-

Number of Scans: Sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

-

The 13C NMR spectrum of fully labeled this compound will show strong signals for all 14 carbon atoms.

-

The absence or very low intensity of signals at the chemical shifts corresponding to unlabeled ellagic acid confirms high isotopic enrichment.

-

The integration of the 13C signals can be used to quantify the enrichment at specific carbon positions, although this can be complex due to variations in relaxation times.[5][6]

Signaling Pathways and Experimental Workflows

Ellagic acid exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting data obtained using this compound.

Ellagic Acid's Impact on Cancer-Related Signaling

Ellagic acid has been shown to inhibit cancer progression by targeting key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Ellagic acid-13C12 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for Ellagic Acid-13C12

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of the Certificate of Analysis (CoA) is paramount. This document is the primary guarantee of a compound's identity, purity, and isotopic enrichment, ensuring the validity and reproducibility of experimental results. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound, a stable isotope-labeled version of the naturally occurring antioxidant, ellagic acid.

A CoA for a stable isotope-labeled compound like this compound presents critical data points that quantify its quality. These are typically determined through a series of rigorous analytical tests. The following table summarizes the key quantitative data from a sample Certificate of Analysis for this compound.[1]

| Parameter | Specification | Result | Analytical Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Purity | --- | 96.99% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | --- | 99.4% | Mass Spectrometry (MS) |

| Structure Confirmation | Consistent with structure | Conforms | Proton Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS) |

Experimental Protocols: The Methodologies Behind the Data

The quantitative data presented in a CoA is the result of precise experimental procedures. Understanding these protocols is crucial for interpreting the data accurately.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds.[2][3] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Objective: To quantify the percentage of this compound relative to any impurities.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent to create a solution of known concentration.

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column, and a detector (commonly a Diode-Array Detector or DAD) is used. For ellagic acid analysis, a C18 column is often employed.[4]

-

Mobile Phase: A mixture of solvents, such as acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen orthophosphate), is used to carry the sample through the column.[5] The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.[2]

-

Injection and Separation: A small volume of the sample solution is injected into the HPLC system. As the mobile phase flows through the column, the this compound and any impurities are separated based on their affinity for the column's stationary phase.

-

Detection: The detector measures the absorbance of the eluting components at a specific wavelength. For ellagic acid, detection is often performed in the UV range.[5]

-

Data Analysis: The HPLC software generates a chromatogram, which is a plot of detector response versus time. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity, often expressed as a percentage.[2]

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, it is the definitive method for determining the degree to which the heavier isotope (in this case, ¹³C) has been incorporated into the molecule.[6][7]

Objective: To determine the percentage of Ellagic acid molecules that contain twelve ¹³C atoms.

Methodology:

-

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, where it is ionized (given an electrical charge).

-

Mass Analysis: The ions are then accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each mass-to-charge ratio.

-

Data Interpretation: The mass spectrum will show a peak for the fully labeled this compound (all 12 carbons are ¹³C). The molecular weight of unlabeled ellagic acid (C₁₄H₆O₈) is approximately 302.19 g/mol . With 12 carbons replaced by ¹³C, the molecular weight of this compound is approximately 314.10 g/mol .[1][8] The isotopic enrichment is calculated by comparing the intensity of the peak for the fully labeled molecule to the sum of intensities of all isotopic variants of the molecule.[9]

Structure Confirmation by ¹H NMR and MS

While HPLC and MS provide data on purity and isotopic labeling, it is crucial to confirm that the compound has the correct chemical structure.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides detailed information about the structure of a molecule by analyzing the behavior of hydrogen atoms in a magnetic field. The resulting spectrum serves as a "fingerprint" of the molecule. For a CoA, the ¹H NMR spectrum of the synthesized this compound is compared to a reference spectrum or theoretical chemical shifts to confirm that the arrangement of hydrogen atoms is consistent with the known structure of ellagic acid.

-

Mass Spectrometry (MS): As mentioned above, the molecular weight determined by MS serves as a primary confirmation of the compound's identity. A result consistent with the expected molecular weight of 314.10 g/mol for this compound confirms the correct elemental composition.[1][8]

Visualizing the Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a systematic process that ensures all necessary quality control checks are performed and documented. The following diagram illustrates a typical workflow for creating a CoA for a stable isotope-labeled compound like this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]

- 3. HPLC Standards - This is What You Need - LabMal [labmal.com]

- 4. inis.iaea.org [inis.iaea.org]

- 5. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. metsol.com [metsol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Natural Abundance of ¹³C Isotopes in Ellagic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the ¹³C isotope in ellagic acid, a polyphenol found in numerous fruits and nuts. This document details the expected isotopic signatures, the biosynthetic origins of carbon isotope fractionation, and the experimental protocols for its determination. This information is critical for researchers in fields such as food authenticity, metabolic studies, and drug development, where understanding the origin and biosynthesis of a compound is paramount.

Introduction to ¹³C Natural Abundance in Ellagic Acid

Ellagic acid is a secondary metabolite synthesized by plants through the shikimate and phenylpropanoid pathways. The natural abundance of the stable isotope ¹³C in organic molecules is not uniform and is influenced by the photosynthetic pathway of the source plant and subsequent biosynthetic fractionation. For ellagic acid, which is predominantly found in C3 plants, its ¹³C/¹²C ratio, expressed as δ¹³C, provides a signature that can be used to trace its botanical origin.

Quantitative Data on ¹³C Natural Abundance

Direct measurements of the δ¹³C value of ellagic acid from specific plant sources are not extensively reported in publicly available literature. However, a reliable estimate can be derived from the known isotopic composition of C3 plants, where ellagic acid is abundant.

Table 1: Estimated Natural Abundance of ¹³C in Ellagic Acid

| Parameter | Value Range | Notes |

| Photosynthetic Pathway of Source Plants | C3 | Ellagic acid is primarily found in C3 plants like pomegranates, berries, and nuts. |

| Typical δ¹³C of C3 Plants | -20‰ to -37‰ | This range reflects the isotopic fractionation during CO₂ fixation by RuBisCO. |

| Estimated δ¹³C of Ellagic Acid | -22‰ to -35‰ | This inferred range accounts for potential, though likely minor, isotopic fractionation during the shikimate and subsequent biosynthetic pathways. |

Biosynthesis of Ellagic Acid and Isotopic Fractionation

The carbon atoms in ellagic acid originate from precursors in the shikimate pathway. Understanding this pathway is key to interpreting potential variations in ¹³C abundance.

The Shikimate Pathway

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, which is the precursor for the aromatic amino acids and, subsequently, gallic acid. Ellagic acid is formed by the oxidative dimerization of two gallic acid molecules.

Unveiling the Isotopologue: A Technical Guide to Ellagic Acid and Ellagic Acid-¹³C₁₂ for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of Ellagic acid and its stable isotope-labeled counterpart, Ellagic acid-¹³C₁₂. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences between these two compounds, outlines their respective applications, and provides detailed experimental protocols and data visualizations to facilitate advanced research.

Core Distinctions: An Overview

Ellagic acid is a naturally occurring polyphenol found in various fruits and nuts, recognized for its antioxidant, anti-inflammatory, and anti-proliferative properties. Ellagic acid-¹³C₁₂ is a synthetic, non-radioactive isotopologue of Ellagic acid where twelve of the fourteen carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling is the primary distinction and imparts a greater molecular weight to Ellagic acid-¹³C₁₂, making it an invaluable tool in analytical and metabolic research. While their chemical structures and biological activities are virtually identical, their differing masses allow for their differentiation in mass spectrometry-based analyses.

Quantitative Data Summary

The key physicochemical and isotopic properties of Ellagic acid and Ellagic acid-¹³C₁₂ are summarized in the tables below for direct comparison.

Table 1: Physicochemical Properties

| Property | Ellagic Acid | Ellagic Acid-¹³C₁₂ |

| Molecular Formula | C₁₄H₆O₈ | C₂¹³C₁₂H₆O₈ |

| Molecular Weight | 302.19 g/mol [1][2] | 314.10 g/mol [3] |

| Appearance | Cream-colored needles or yellow powder[4][5] | White to off-white solid[3] |

| Melting Point | >360 °C[4][5] | Not specified |

| Solubility | Slightly soluble in water and alcohol; soluble in DMSO and N-methyl-2-pyrrolidone (NMP).[1][6][7] | Soluble in DMSO. |

| logP (o/w) | 0.239 (estimated)[8] | Not specified |

Table 2: Isotopic and Spectrometric Data

| Parameter | Ellagic Acid | Ellagic Acid-¹³C₁₂ |

| Natural Isotopic Abundance | Primarily ¹²C | Enriched with ¹³C |

| Isotopic Enrichment | Not Applicable | ≥99%[3] |

| Mass Spectrometry (ESI-) m/z | [M-H]⁻ at 301 | [M-H]⁻ at 313 |

| ¹³C NMR Spectroscopy | Standard spectrum with peaks corresponding to ¹²C-bound carbons. | Altered spectrum with signals corresponding to ¹³C-labeled carbons. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Ellagic acid and its ¹³C-labeled analogue.

Quantification of Ellagic Acid in Biological Matrices using Ellagic Acid-¹³C₁₂ as an Internal Standard

This protocol describes a method for the accurate quantification of Ellagic acid in plasma or tissue homogenates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Ellagic acid-¹³C₁₂ as an internal standard.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of plasma or tissue homogenate, add a known concentration of Ellagic acid-¹³C₁₂ internal standard solution.

-

Acidify the sample by adding 5 µL of 50% H₃PO₄ and 35 µL of KH₂PO₄.

-

Vortex the mixture and load it onto a pre-conditioned SPE cartridge.

-

Wash the cartridge sequentially with 3 mL of deionized water and 3 mL of 40% (v/v) methanol in 0.1% formic acid.

-

Elute the analyte and internal standard with 0.5 mL of 90% (v/v) methanol in 0.1% formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

-

Monitor the transition m/z 301 → 229 for Ellagic acid.

-

Monitor the transition m/z 313 → 241 for Ellagic acid-¹³C₁₂.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Ellagic acid to Ellagic acid-¹³C₁₂ against the concentration of Ellagic acid standards. Determine the concentration of Ellagic acid in the samples from this curve.

-

Metabolic Tracing of Ellagic Acid in Cancer Cells using Ellagic Acid-¹³C₁₂

This protocol outlines a general workflow for tracing the metabolic fate of Ellagic acid in a cancer cell line using Ellagic acid-¹³C₁₂.

Methodology:

-

Cell Culture and Labeling:

-

Culture cancer cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of Ellagic acid-¹³C₁₂.

-

Incubate the cells for a defined period (e.g., 24, 48 hours) to allow for the uptake and metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis for Isotope Incorporation:

-

Analyze the metabolite extract using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

-

Perform a full scan analysis to detect potential metabolites of Ellagic acid.

-

Identify metabolites that show an increase in mass corresponding to the incorporation of ¹³C atoms (e.g., a mass shift of +12 for a metabolite with all 12 carbons from the labeled precursor).

-

Utilize tandem mass spectrometry (MS/MS) to confirm the structure of the labeled metabolites by comparing their fragmentation patterns to those of unlabeled standards.

-

-

Data Analysis and Pathway Mapping:

-

Process the mass spectrometry data using specialized software to identify and quantify the isotopologues of various metabolites.

-

Map the labeled metabolites to known metabolic pathways to elucidate the biotransformation of Ellagic acid within the cancer cells.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to Ellagic acid research.

Caption: Workflow for Quantification using an Internal Standard.

Caption: Workflow for Metabolic Tracing with a ¹³C-Labeled Compound.

Caption: Ellagic Acid's Impact on the PI3K/Akt Signaling Pathway.

References

- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 476-66-4 CAS MSDS (Ellagic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ellagic Acid [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ellagic acid, 476-66-4 [thegoodscentscompany.com]

Storing and Handling Ellagic Acid-13C12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential procedures for the proper storage and handling of Ellagic acid-13C12, a stable isotope-labeled compound crucial for various research applications, including its use as an internal standard in quantitative analysis. Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and the reproducibility of experimental results.

Storage and Stability

Proper storage of this compound is critical to prevent degradation and maintain its isotopic purity. The stability of the compound is dependent on both its physical state (powder or in solvent) and the storage conditions.

Table 1: Recommended Storage Conditions and Stability of this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Keep tightly sealed in a dry, dark place. |

| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed to prevent moisture absorption. | |

| In Solvent | -80°C | 6 months | Use a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Suitable for short-term storage of working solutions. |

Shipping Conditions: this compound is stable at ambient temperatures for short periods, making room temperature shipping acceptable for durations of a few days.

Safe Handling and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety protocols to minimize exposure and prevent contamination.

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).

-

Body Protection: A standard laboratory coat is recommended.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.

Experimental Protocols

The primary application of this compound is as an internal standard for quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), HPLC-grade or equivalent

-

Methanol, HPLC-grade

-

Microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Carefully weigh the desired amount of the powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve the target concentration. For example, dissolve 1 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution with a suitable solvent, such as methanol or a mobile phase compatible with your LC-MS method, to the desired working concentration.

-

Use as an Internal Standard in LC-MS Analysis

This protocol provides a general workflow for utilizing this compound as an internal standard for the quantification of unlabeled Ellagic acid in a sample matrix.

Workflow:

Detailed Steps:

-

Sample Preparation: Extract Ellagic acid from your biological matrix using an appropriate method.

-

Internal Standard Spiking: Add a precise volume of the this compound working solution to a known volume of your sample extract.

-

LC-MS Analysis: Inject the spiked sample into the LC-MS system. The chromatographic conditions should be optimized to achieve good separation and peak shape for Ellagic acid.

-

Mass Spectrometry Detection: Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both unlabeled Ellagic acid and this compound.

-

Data Analysis: Integrate the peak areas for both the analyte (Ellagic acid) and the internal standard (this compound). Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Prepare a calibration curve using known concentrations of unlabeled Ellagic acid spiked with the same amount of this compound. Plot the peak area ratio against the concentration of the standards. Determine the concentration of Ellagic acid in your samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways

Ellagic acid is a known inhibitor of Casein Kinase 2 (CK2) and Src homology region 2 domain-containing phosphatase 2 (SHP2). Understanding these pathways is crucial for researchers investigating the mechanism of action of Ellagic acid.

Ellagic Acid as a CK2 Inhibitor

CK2 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and suppression of apoptosis. Ellagic acid acts as a potent inhibitor of CK2.

Ellagic Acid as a SHP2 Inhibitor

SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation through the RAS/MAPK and PI3K/AKT signaling pathways.

By adhering to these storage, handling, and experimental guidelines, researchers can ensure the quality and reliability of their data when working with this compound.

Ellagic Acid-13C12: A Technical Guide for Researchers

This guide provides an in-depth overview of Ellagic acid-13C12, a stable isotope-labeled internal standard crucial for the accurate quantification of ellagic acid in complex biological matrices. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, outlines key experimental protocols, and illustrates its interaction with significant cellular signaling pathways.

Physicochemical Properties: Ellagic Acid vs. This compound

Ellagic acid is a naturally occurring polyphenolic antioxidant found in numerous fruits and vegetables, recognized for its antiproliferative and potential health benefits.[] this compound is its labeled analogue, where twelve carbon atoms of the C14 skeleton are replaced with the heavy isotope ¹³C. This isotopic enrichment provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

The key quantitative data for both compounds are summarized below.

| Property | Ellagic Acid | This compound |

| Molecular Formula | C₁₄H₆O₈[2][3][4][5] | C₂¹³C₁₂H₆O₈[][6][7] |

| Molecular Weight | 302.19 g/mol [2][3][5] | 314.10 g/mol [6][7] |

| Appearance | Cream-colored to yellow powder/crystals[2] | White to off-white solid[7] |

| Isotopic Enrichment | Not Applicable | 99.4%[7] |

| Purity (HPLC) | ≥95% (typical)[8] | 96.99%[7] |

| Primary Use | Natural antioxidant, research compound[] | Internal standard for quantitative analysis[6] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.

This protocol provides a general framework for the determination of ellagic acid concentrations in biological samples.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled Ellagic Acid (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

-

Prepare a separate stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

Create a working solution of the internal standard (IS) by diluting the this compound stock to a fixed concentration (e.g., 50 ng/mL) in the reconstitution solvent (e.g., 50:50 methanol:water).

-

Generate a calibration curve by spiking blank plasma with varying known concentrations of the unlabeled Ellagic Acid stock solution.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 100 µL of each sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution profile.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Ellagic Acid: Monitor the transition from the parent ion (m/z 301.0) to a suitable product ion.

-

MRM Transition for this compound: Monitor the transition from the parent ion (m/z 313.0) to its corresponding product ion.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Ellagic Acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.

-

Determine the concentration of Ellagic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways Modulated by Ellagic Acid

Ellagic acid exerts its biological effects by interacting with multiple cellular signaling pathways. Its ability to modulate these pathways is a primary focus of research into its therapeutic potential against diseases like cancer.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. Ellagic acid has been shown to exert anti-angiogenic effects by directly targeting the VEGFR-2 signaling pathway.[9] It inhibits the tyrosine kinase activity of VEGFR-2, which in turn suppresses downstream signaling cascades like MAPK and PI3K/Akt, leading to reduced proliferation and migration of endothelial cells.[9]

Oxidative stress is a key factor in cellular damage and disease progression. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Studies have shown that ellagic acid can alleviate oxidative stress by activating the Nrf2 signaling pathway.[10] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS).[10]

References

- 2. acs.org [acs.org]

- 3. Ellagic acid | 476-66-4 [chemicalbook.com]

- 4. Ellagic acid - Wikipedia [en.wikipedia.org]

- 5. Ellagic Acid | C14H6O8 | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Ellagic acids and derivatives | Fisher Scientific [fishersci.com]

- 9. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Ellagic Acid Using ¹³C₁₂ Isotope Dilution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ellagic acid is a naturally occurring polyphenolic compound found in various fruits, nuts, and seeds. It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] Numerous studies have investigated its therapeutic potential in a range of chronic diseases, including cancer and neurodegenerative disorders.[2][3] Accurate and precise quantification of ellagic acid in various matrices is crucial for pharmacokinetic studies, dosage determination, and understanding its mechanism of action.

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest. This standard is added to the sample at the beginning of the sample preparation process, correcting for any loss of analyte during extraction and analysis. This application note provides a detailed protocol for the quantitative analysis of ellagic acid in biological matrices using a ¹³C₁₂ isotope dilution method with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Ellagic acid standard (≥95% purity)

-

¹³C₁₂-Ellagic acid (isotopic purity ≥99%)[4]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for ellagic acid extraction from biological samples.[5][6][7]

-

Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of the ¹³C₁₂-ellagic acid internal standard solution.

-

Acidification: Add 5 µL of 50% H₃PO₄ and 35 µL of KH₂PO₄ to the sample and vortex. This step aids in reducing the non-covalent binding of ellagic acid to proteins.[7]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 40% (v/v) methanol in 0.1% formic acid aqueous solution to remove interferences.[6]

-

Elution: Elute the ellagic acid and the internal standard with 0.5 mL of 90% (v/v) methanol in 0.1% formic acid aqueous solution.[6]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

UPLC-MS/MS Analysis

The following are typical starting conditions for the analysis of ellagic acid. Optimization may be required based on the specific instrumentation used.[5][6][7][8]

-

UPLC System: A high-performance UPLC system.

-

Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 mm ID × 100 mm).[8]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate ellagic acid from matrix components. For example: 0-3 min, 3% B; 3-30 min, 3-97% B; 30-40 min, 97% B; 40-42 min, 97-3% B; 42-45 min, 3% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.[8]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Multiple Reaction Monitoring (MRM) Transitions:

Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled ellagic acid into a blank biological matrix.

-

Add a constant amount of the ¹³C₁₂-ellagic acid internal standard to each calibration standard.

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled ellagic acid to the peak area of the ¹³C₁₂-ellagic acid against the concentration of the unlabeled ellagic acid.

-

Determine the concentration of ellagic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize key quantitative data from various analytical methods for ellagic acid.

Table 1: Sample Preparation and Recovery

| Method | Matrix | Sample Preparation | Recovery (%) | Reference |

| HPLC | Foodstuffs | Solid-phase extraction | 75.2 - 96.9 | [9] |

| SPE-HPLC | Rose Pseudofruits | Solid-phase extraction | 97.5 ± 3.1 | [10] |

| UPLC-MS/MS | Rat Plasma & Tissue | Solid-phase extraction | > 85% | [6] |

Table 2: Method Validation Parameters

| Method | Limit of Quantification (LOQ) | Linearity Range | Reference |

| HPLC | 0.05 µg/g | Not Specified | [9] |

| HPLC | 0.1 µg/mL | 0.1 - 10 µg/mL | [11] |

| HPTLC | 0.1 µg | 0.2 - 1.0 µg | [12] |

| UPLC-MS/MS | 2.5 ng/mL (plasma) | 2.5 - 1000 ng/mL | [6] |

Table 3: Pharmacokinetic Parameters of Ellagic Acid in Rats (Oral Administration of 50 mg/kg)

| Parameter | Value | Reference |

| Cmax | 93.6 ng/mL | [5][6][7] |

| Tmax | ~0.5 h | [5][6][7] |

| t1/2α | 0.25 h | [5][6] |

| t1/2β | 6.86 h | [5][6] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of ellagic acid using ¹³C₁₂ isotope dilution.

Signaling Pathways Modulated by Ellagic Acid

Ellagic acid has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and oxidative stress response.

STAT3 Signaling Pathway

Caption: Ellagic acid inhibits the STAT3 signaling pathway, leading to decreased cell proliferation and induced apoptosis.[13]

Nrf2 Antioxidant Pathway

Caption: Ellagic acid activates the Nrf2 signaling pathway, increasing the expression of antioxidant enzymes.[1]

Conclusion

The ¹³C₁₂ isotope dilution UPLC-MS/MS method provides a robust, sensitive, and accurate approach for the quantitative analysis of ellagic acid in complex biological matrices. The detailed protocol and validated parameters presented in these application notes offer a reliable foundation for researchers in pharmacology, drug development, and nutritional science to precisely measure ellagic acid concentrations, thereby facilitating a deeper understanding of its biological effects and therapeutic potential.

References

- 1. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Method development and validation for pharmacokinetic and tissue distributions of ellagic acid using ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. [Studies on procedure for sample preparation of ellagic acid in several kinds of foodstuffs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjpsonline.com [wjpsonline.com]

- 13. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Ellagic Acid-¹³C₁₂ in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Ellagic acid-¹³C₁₂ in a rat model. The use of a stable isotope-labeled compound like Ellagic acid-¹³C₁₂ allows for precise quantification and differentiation from endogenous or dietary sources of ellagic acid, ensuring highly accurate pharmacokinetic data.

Introduction

Ellagic acid is a naturally occurring polyphenol found in various fruits and nuts, known for its antioxidant and potential therapeutic properties. However, its low bioavailability poses a significant challenge for its development as a therapeutic agent. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of ¹³C₁₂-labeled ellagic acid as a tracer provides an accurate methodology for these investigations, eliminating the background from unlabeled dietary ellagic acid.

Ellagic acid-¹³C₁₂ is a stable isotope-labeled version of ellagic acid, where twelve of the carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise tracking and quantification in biological matrices.[1]

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters of unlabeled ellagic acid in rats following oral administration. These values can serve as a reference for designing studies with Ellagic acid-¹³C₁₂ and for comparison of the resulting data.

Table 1: Pharmacokinetic Parameters of Unlabeled Ellagic Acid in Rats

| Parameter | Value | Reference |

| Dose (Oral) | 50 mg/kg | [2][3][4][5] |

| Cmax | 93.6 ng/mL | [2][3][4][5] |

| Tmax | 0.5 h | [2][3][4][5] |

| AUC₀₋∞ | 457.2 ng·h/mL | [2] |

| t₁/₂α | 0.25 h | [2][3][4][5] |

| t₁/₂β | 6.86 h | [2][3][4][5] |

| Bioavailability | Poor | [2][3][4][5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂α: Distribution half-life; t₁/₂β: Elimination half-life.

Table 2: Analytical Method Validation Parameters for Unlabeled Ellagic Acid

| Parameter | Value | Reference |

| Analytical Method | UPLC-MS/MS | [2][3][4][5] |

| Linearity Range | 0.026 - 1.3 µg/mL | |

| Intra-day Precision (RSD) | < 6.52% | |

| Inter-day Precision (RSD) | < 6.52% | |

| Recovery | 94.5 - 102.4% | |

| Matrix Effect | 89.21 - 90.99% | [6] |

RSD: Relative Standard Deviation

Experimental Protocols

Animal Model

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male or female, as required by the study design

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

Dosing Solution Preparation

-

Vehicle Selection: A common vehicle for oral administration of poorly soluble compounds like ellagic acid is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of DMSO and PEG300.

-

Preparation:

-

Accurately weigh the required amount of Ellagic acid-¹³C₁₂.

-

If using a suspension, wet the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension.

-

If using a solution, dissolve the Ellagic acid-¹³C₁₂ in a minimal amount of DMSO and then dilute with PEG300 to the final concentration.

-

Prepare the dosing solution fresh on the day of the experiment.

-

Oral Administration (Gavage)

-

Dose Calculation: Calculate the volume of the dosing solution to be administered to each rat based on its body weight and the target dose (e.g., 50 mg/kg). The typical gavage volume should not exceed 10 mL/kg.

-

Restraint: Gently restrain the rat.

-

Gavage Needle Insertion:

-

Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle along the roof of the mouth towards the back of the throat. The rat should swallow the needle as it is gently advanced. Do not force the needle.

-

-

Administration: Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

-

Post-Administration: Gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress.

Blood Sampling

-

Sampling Sites: Blood samples can be collected via the tail vein, saphenous vein, or jugular vein (if cannulated).

-

Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Suggested time points for an oral study are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7][8]

-

Sample Collection:

-

Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., K₂-EDTA).

-

Immediately place the tubes on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

-

Sample Preparation for UPLC-MS/MS Analysis

-

Protein Precipitation:

-

To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (containing an internal standard, if a different one is used).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Ellagic acid-¹³C₁₂: The precursor ion will be m/z 313. The product ion will need to be determined by infusion of the standard, but a likely transition would be to m/z 241 (corresponding to the loss of CO₂ and CO from the labeled structure).

-

Unlabeled Ellagic Acid (for comparison, if needed): Precursor ion m/z 301, product ion m/z 229.[2][3][4][5]

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Pharmacokinetics studies in the rat [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

Application Note and Protocol: Preparation of Ellagic Acid-¹³C₁₂ Standard Solutions for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock, intermediate, and working standard solutions of Ellagic Acid-¹³C₁₂. These solutions are intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of ellagic acid concentrations in various biological and pharmaceutical matrices.

Introduction

Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits and vegetables, recognized for its antioxidant and potential therapeutic properties.[1] Accurate quantification of ellagic acid in complex samples is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. The use of a stable isotope-labeled internal standard, such as Ellagic Acid-¹³C₁₂, is the gold standard for quantitative analysis by mass spectrometry.[2][3] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.[4][5] This protocol outlines the necessary steps for the precise preparation of Ellagic Acid-¹³C₁₂ standard solutions.

Materials and Equipment

2.1. Reagents

-

Ellagic Acid-¹³C₁₂ (powder, purity ≥98%)

-

Methanol (HPLC or LC-MS grade)

-

Dimethyl sulfoxide (DMSO, HPLC or LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

2.2. Equipment

-

Analytical balance (4 or 5 decimal places)

-

Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL)

-

Micropipettes (calibrated, various volumes)

-

Vortex mixer

-

Sonicator

-

Amber glass vials with PTFE-lined caps

-

Freezer (-20°C or -80°C)

Safety Precautions

-